1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile
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Overview
Description
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₁₇N. It is characterized by a cyclohexadiene ring substituted with a butyl group, a methyl group, and a nitrile group.
Preparation Methods
The synthesis of 1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the palladium-catalyzed hydrocyanation of alkenes and alkynes using 1-methylcyclohexa-2,5-diene-1-carbonitrile as a source of hydrogen cyanide. This method is preferred due to its efficiency and safety compared to traditional hydrocyanation processes that use toxic hydrogen cyanide gas . Industrial production methods typically involve large-scale catalytic processes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common reagents used in these reactions include palladium catalysts for hydrocyanation, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclohexadiene ring can undergo electrophilic addition. These interactions are crucial for the compound’s reactivity and its ability to form diverse derivatives .
Comparison with Similar Compounds
1-Butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile can be compared with similar compounds such as:
1-Methylcyclohexa-2,5-diene-1-carbonitrile: This compound is used similarly in hydrocyanation reactions but lacks the butyl group.
2,5-Cyclohexadiene-1-carbonitrile: This compound has a similar structure but different substituents, affecting its reactivity and applications
Properties
CAS No. |
499205-83-3 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-butyl-3-methylcyclohexa-2,5-diene-1-carbonitrile |
InChI |
InChI=1S/C12H17N/c1-3-4-7-12(10-13)8-5-6-11(2)9-12/h5,8-9H,3-4,6-7H2,1-2H3 |
InChI Key |
RSINCEDHAYNXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=CCC(=C1)C)C#N |
Origin of Product |
United States |
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